

Commercial Availability and Technical Guide for 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dichloro-3-methylbutane

Cat. No.: B052916

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **1,3-dichloro-3-methylbutane** (CAS No. 624-96-4), along with pertinent technical information for its use in research and development. This document includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and a discussion of the potential biological implications of chlorinated hydrocarbons.

Commercial Availability

1,3-Dichloro-3-methylbutane is available from several chemical suppliers, primarily for research and development purposes. The purity and available quantities can vary among suppliers. Some suppliers, such as Sigma-Aldrich, provide this compound as part of their collection for early discovery research and may not include detailed analytical data.^[1] Researchers are advised to confirm the identity and purity of the product upon receipt.

Below is a summary of commercial suppliers for **1,3-dichloro-3-methylbutane**:

Supplier	CAS Number	Molecular Formula	Purity	Additional Notes
--INVALID-LINK--	624-96-4	C5H10Cl2	97%	Available from multiple marketplace suppliers. [2]
--INVALID-LINK--	624-96-4	C5H10Cl2	Not specified	Sold under the "AldrichCPR" line for early discovery research; analytical data not provided. [1]
--INVALID-LINK--	624-96-4	C5H10Cl2	96%	
--INVALID-LINK--	624-96-4	C5H10Cl2	99%	Lists multiple suppliers, including Dayang Chem (Hangzhou) Co., Ltd. [3]
--INVALID-LINK--	624-96-4	C5H10Cl2	Not specified	Lists multiple suppliers.
--INVALID-LINK--	624-96-4	C5H10Cl2	Not specified	
--INVALID-LINK--	624-96-4	C5H10Cl2	>99%	Impurity: NMT 0.1%, Moisture Content: NMT 0.001%. [4]

Physicochemical Properties

Property	Value	Reference
Molecular Weight	141.04 g/mol	[1]
Boiling Point	145.5 °C at 760 mmHg	[5]
Flash Point	36.4 °C	[5]
Density	1.053 g/cm³	[5]
InChIKey	QGCOTJZDMVMLRQ-UHFFFAOYSA-N	[6]
SMILES	CC(C)(Cl)CCCI	[2]

Experimental Protocols

Synthesis of 1,3-Dichloro-3-methylbutane

A plausible method for the synthesis of **1,3-dichloro-3-methylbutane** involves the chlorination of a suitable precursor. While a detailed, peer-reviewed protocol for this specific compound is not readily available, a general procedure can be adapted from the chlorination of alkenes or tertiary alcohols. One potential precursor is 3-methyl-1-butene. The following is a generalized, hypothetical protocol.

Reaction:

Materials:

- 3-methyl-1-butene
- Hydrogen chloride (gas or concentrated aqueous solution)
- Anhydrous solvent (e.g., dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- In a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve 3-methyl-1-butene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
- Cool the solution to 0°C using an ice bath.
- Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add concentrated hydrochloric acid dropwise.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, neutralize any excess acid by washing the organic layer with a saturated sodium bicarbonate solution.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by fractional distillation to obtain **1,3-dichloro-3-methylbutane**.

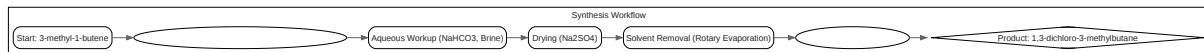
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of **1,3-dichloro-3-methylbutane** can be performed using GC-MS, a sensitive method for the identification and quantification of volatile organic compounds. The following is a general protocol that can be optimized for specific instrumentation.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for volatile halogenated compounds (e.g., DB-5ms, HP-5ms)

Sample Preparation:


- Prepare a stock solution of **1,3-dichloro-3-methylbutane** in a suitable solvent (e.g., ethyl acetate or hexane).
- Create a series of calibration standards by diluting the stock solution to known concentrations.
- For unknown samples, dissolve a known weight of the sample in the chosen solvent.

GC-MS Parameters (starting point for optimization):

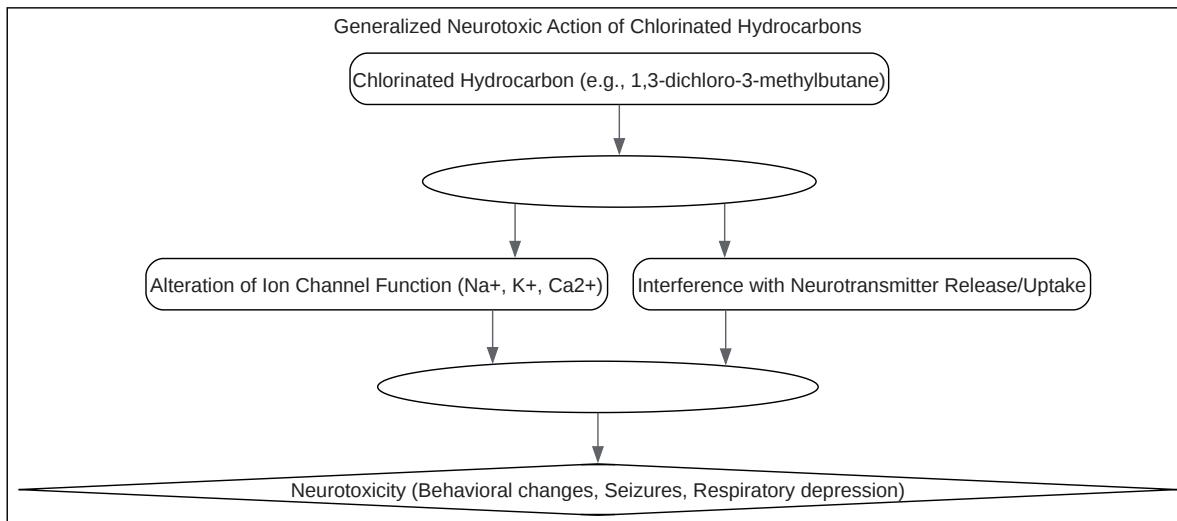
- Injector Temperature: 250°C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes
 - Ramp: 10°C/min to 200°C
 - Hold: 5 minutes at 200°C
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-200

Mandatory Visualizations

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A plausible workflow for the synthesis of **1,3-dichloro-3-methylbutane**.


Analytical Workflow

[Click to download full resolution via product page](#)

Caption: A general workflow for the analysis of **1,3-dichloro-3-methylbutane** by GC-MS.

Generalized Neurotoxic Signaling of Chlorinated Hydrocarbons

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the neurotoxic effects of chlorinated hydrocarbons.

Biological Context and Toxicology

While specific biological activities of **1,3-dichloro-3-methylbutane** are not extensively documented, as a chlorinated hydrocarbon, it falls into a class of compounds known for their potential neurotoxicity.^[6] Chlorinated hydrocarbons can interfere with nerve impulse transmission, primarily in the brain, leading to a range of neurological effects.^[6] These effects can include behavioral changes, involuntary muscle activity, and in severe cases, respiratory depression.^[6]

The mechanism of toxicity often involves the disruption of ion channel function in neurons, sensitizing the myocardium to catecholamines, and in some cases, causing liver or kidney

damage through the generation of toxic metabolites.^[6] Given their lipophilic nature, chlorinated hydrocarbons can accumulate in fatty tissues with repeated exposure.^[6]

For drug development professionals, it is crucial to consider these potential toxicological properties when handling and evaluating compounds like **1,3-dichloro-3-methylbutane**. Appropriate safety precautions and handling procedures should be strictly followed.

Conclusion

1,3-Dichloro-3-methylbutane is a commercially available reagent primarily used in research and development. This guide provides a summary of its suppliers, key physicochemical properties, and generalized protocols for its synthesis and analysis. While specific biological data for this compound is limited, its classification as a chlorinated hydrocarbon warrants careful consideration of its potential neurotoxic effects. The provided workflows and diagrams serve as a foundational resource for researchers incorporating this compound into their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-DICHLORO-3-METHYLBUTANE [chembk.com]
- 2. Butane, 1,3-dichloro-3-methyl- [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lookchem.com [lookchem.com]
- 5. WO2005097722A1 - Process for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 1,3-Dichloro-3-methylbutane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b052916#commercial-availability-of-1-3-dichloro-3-methylbutane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com